Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate
Description
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an ester derivative featuring a tetrahydro-2H-pyran ring substituted with a 4-oxo group and an ethyl acetate side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of natural products and pharmaceuticals. Its reactivity is influenced by the 4-oxo group, which enables participation in keto-enol tautomerism and hydrogen bonding, and the ester moiety, which facilitates further functionalization .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 2-(4-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3 |
InChI Key |
ZWBXYDILXMWITN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(=O)CCO1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Di-Ketone Condensation (Based on Patent CN104496858A)
One robust and efficient method for synthesizing this compound involves a two-step process starting from ethyl hydroxypropanoate and ethyl acrylate, proceeding through an intermediate 4-oxa-1,7-diethyl pimelate, followed by a Di-Ketone (Di Keman) condensation under strong basic and low-temperature conditions.
Procedure Summary:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ethyl hydroxypropanoate + Ethyl acrylate, THF or DMF solvent, alkaline condition (Na2CO3, K2CO3, NaOH, or KOH), room temperature, 24 h | Formation of 4-oxa-1,7-diethyl pimelate intermediate | Not specified |
| 2 | Addition of strong base (sodium ethylate or sodium hydride) at -10 to 0 °C, nitrogen atmosphere, followed by acid work-up and extraction | Di-Ketone condensation to form target compound | 68.75% (isolated yield) |
- The mole ratio of hydroxypropanoate to ethyl acrylate is optimized at 1:1.
- The reaction is conducted under mild and controlled cryogenic conditions.
- The method avoids harsh reaction conditions and reduces by-product formation, simplifying purification.
- The process is a "one-pot" operation, enhancing convenience and scalability.
Representative Experimental Data:
- Hydroxypropionate (10 g, 96 mmol) and ethyl propenoate (9.61 g, 96 mmol) dissolved in 50 mL THF.
- K2CO3 (1.32 g, 0.1 eq) catalyzed reaction at ambient temperature for 24 h.
- After completion, cooled to -10 to 0 °C, sodium hydride (7.68 g, 2 eq) added slowly.
- Post-reaction, acidified to pH 6-7, extracted with ethyl acetate, dried, concentrated.
- Flash chromatography yielded 11 g of product as colorless oil (68.75% yield).
This method is described as superior to existing approaches due to higher yield, milder conditions, and simpler work-up.
Synthesis via Sodium Metal-Mediated Reaction in Ethanol (Literature Method)
An alternative approach involves the reaction of sodium metal in absolute ethanol with diethyl oxalate, followed by the addition of δ-valerolactone to form the this compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Di-Ketone condensation (Patent) | Ethyl hydroxypropanoate, ethyl acrylate, NaH or sodium ethylate | Mild, -10 to 0 °C, THF or DMF | 68.75 | One-pot, mild, high purity intermediate | Moderate yield |
| Sodium metal in ethanol (RSC) | Sodium metal, diethyl oxalate, δ-valerolactone | Low temp (-15 °C), ethanol | Not specified | Controlled ring formation | Handling sodium metal is hazardous |
| Catalytic hydrogenation | Pd/C catalyst, hydrogen or ammonium formate | Room temp to 70 °C, methanol or ethanol | 78-99 | High yield, mild, scalable | Requires unsaturated precursor |
| NaBH4/NiCl2 reduction | Sodium borohydride, nickel chloride | 0 °C, methanol | 84 | Alternative to hydrogenation | Use of metal salts, moderate yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(4-oxanyl)ethanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents on the pyran ring or acetate chain (Table 1).
Table 1: Structural Comparison of Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate and Analogs
| Compound Name | CAS Number | Substituents on Pyran Ring | Acetate Chain Modification | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 156002-64-1* | 4-oxo | None | C₉H₁₄O₄ | 186.21† |
| Ethyl tetrahydropyran-4-yl acetate | 103260-44-2 | None | None | C₉H₁₆O₃ | 172.20 |
| Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate | - | 4-oxo, 3-oxo | Additional oxo group | C₁₀H₁₄O₅ | 200.19 |
| Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate | 70007-83-9 | 4-methyl, 2-oxo | None | C₁₀H₁₂O₄ | 196.20 |
| Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate | 921755-40-0 | None (3,6-dihydro) | Nitro group | C₉H₁₃NO₅ | 215.21 |
Physical and Chemical Properties
- Boiling Points : Ethyl tetrahydropyran-4-yl acetate (CAS 103260-44-2) has a higher boiling point (228.3°C) compared to the target compound (estimated lower due to reduced polarity without additional oxo groups) .
- Reactivity: The 4-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or hydride donors) . Analogs like Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9) exhibit distinct reactivity due to conjugation between the oxo group and the pyran ring, enabling Diels-Alder or Michael addition reactions .
Biological Activity
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate, a compound derived from the tetrahydropyran family, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a tetrahydropyran ring with an oxo group. This structural configuration is significant as it influences the compound's reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile. This dual functionality allows the compound to form covalent bonds with various biological macromolecules, leading to alterations in their structure and function. The interactions often involve key molecular targets that play roles in cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. The inhibition is linked to the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in cells. Studies have reported that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound:
| Study Type | Biological Activity Assessed | Key Findings |
|---|---|---|
| Cytokine Production | Anti-inflammatory | Inhibition of TNF-α and ILs in RAW264.7 cells |
| Oxidative Stress | Antioxidant | Significant reduction in reactive oxygen species |
| Cell Viability | Cytotoxicity | Minimal cytotoxic effects on normal cells |
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro assays. Animal models treated with this compound exhibited reduced inflammation markers and improved recovery from induced inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
